molecular formula C19H23F3N2O B2562472 N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide CAS No. 1376293-81-0

N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide

Numéro de catalogue B2562472
Numéro CAS: 1376293-81-0
Poids moléculaire: 352.401
Clé InChI: GYRQDXALMRRRAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide, also known as BMS-986001, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs). SARMs are a group of compounds that have the ability to selectively bind to androgen receptors in the body, leading to a range of physiological effects.

Mécanisme D'action

N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide works by selectively binding to androgen receptors in the body. Androgen receptors are proteins that are found in cells throughout the body, including muscle and bone cells. When N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide binds to these receptors, it activates a series of biochemical pathways that lead to increased muscle and bone growth.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide are primarily related to its ability to increase muscle and bone growth. In preclinical studies, N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide has been shown to increase muscle mass and bone density, as well as improve muscle strength and function. It has also been shown to reduce the size of prostate tumors in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide in lab experiments is its specificity for androgen receptors. This allows researchers to selectively target these receptors and study their effects on various physiological processes. However, one limitation of using N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide is its potential for off-target effects. Like all drugs, N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide has the potential to interact with other proteins and pathways in the body, which could lead to unintended effects.

Orientations Futures

There are a number of potential future directions for research on N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide. One area of interest is its potential use in the treatment of muscle wasting and other muscle-related conditions. Another area of interest is its potential use in the treatment of osteoporosis, a condition characterized by decreased bone density and increased risk of fractures. Additionally, N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide may have potential applications in the treatment of prostate cancer and other androgen-related diseases.

Méthodes De Synthèse

The synthesis of N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the synthesis of the intermediate compound, which is then further modified to produce the final product. The synthesis of N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide has been the subject of extensive scientific research in recent years. It has been studied for its potential use in the treatment of a range of diseases, including osteoporosis, muscle wasting, and prostate cancer. In preclinical studies, N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide has shown promising results in increasing muscle mass and bone density, as well as reducing the size of prostate tumors.

Propriétés

IUPAC Name

N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O/c1-13(15-8-5-9-16(11-15)19(20,21)22)10-18(25)24-17(12-23)14-6-3-2-4-7-14/h5,8-9,11,13-14,17H,2-4,6-7,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRQDXALMRRRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC(C#N)C1CCCCC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.